molecular formula C10H9BrN2O B176352 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 14580-15-5

1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B176352
CAS RN: 14580-15-5
M. Wt: 253.09 g/mol
InChI Key: DFQPWWDYYNSRQV-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one (4-BP-MDP) is an organic compound that has been widely studied for its various applications in laboratory experiments. It is a highly useful compound in organic synthesis due to its unique reactivity, stability, and solubility. 4-BP-MDP has also been studied for its potential applications in the field of medicinal chemistry. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the compound you mentioned, has been synthesized and studied for its antimicrobial and anticancer properties .

Methods of Application or Experimental Procedures

The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental). It was then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were found to be the most active ones against the breast cancer cell line .

2. Neurotoxicity Study in Fish

Summary of the Application

A pyrazoline derivative structurally similar to the compound you mentioned was synthesized and its neurotoxic potentials were investigated on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .

Methods of Application or Experimental Procedures

The compound was synthesized and then tested on rainbow trout alevins. The study focused on the effects of the compound on AchE activity and MDA level in the brain of the alevins .

Results or Outcomes

The study is the first to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative on the AchE activity and MDA level in the brain of alevins .

3. Synthesis and Molecular Modelling

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to the compound you mentioned, has been synthesized and studied for its antimicrobial and anticancer properties . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Methods of Application or Experimental Procedures

The compound was synthesized and its structure confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental). It was then evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that certain derivatives of the compound have promising antimicrobial activity. Anticancer screening results indicated that some derivatives were found to be the most active ones against the breast cancer cell line .

Safety And Hazards

Like all chemicals, pyrazoles should be handled with care. The specific safety and hazard information would depend on the particular pyrazole compound2.


Future Directions

Pyrazoles continue to be an active area of research in medicinal chemistry due to their presence in a variety of biologically active compounds. Future research will likely continue to explore the synthesis, properties, and potential applications of new pyrazole derivatives12.


Please note that this is general information about pyrazoles, and may not apply to the specific compound “1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one”. For detailed information about this specific compound, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

2-(4-bromophenyl)-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQPWWDYYNSRQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360869
Record name 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one

CAS RN

14580-15-5
Record name 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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